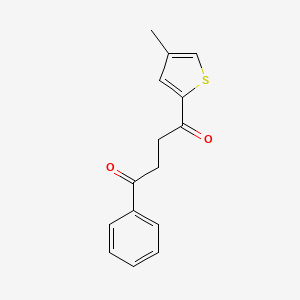
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione is an organic compound that features a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione typically involves the reaction of 4-methylthiophene with phenylbutane-1,4-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with similar structural features but different functional groups.
4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione: Another thiophene derivative with potential biological activities.
Uniqueness
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione is unique due to its specific substitution pattern and the presence of both a thiophene and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
91306-74-0 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-(4-methylthiophen-2-yl)-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C15H14O2S/c1-11-9-15(18-10-11)14(17)8-7-13(16)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
Clave InChI |
FTFVYYBRZKGQAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(=O)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















